N1-(2-chlorobenzyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide
Description
The compound N1-(2-chlorobenzyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide (CAS: 1421494-59-8) features a bis-thiophene core with a hydroxymethyl substituent on one thiophene ring and a 2-chlorobenzyl group linked via an oxalamide bridge. Its molecular formula is C₁₈H₁₅ClN₂O₃S₂, with a molecular weight of 406.9 g/mol . The Smiles notation (O=C(NCc1ccc(C(O)c2ccs2)s1)C(=O)Nc1ccccc1Cl) highlights the connectivity of the thiophene, oxalamide, and chlorophenyl moieties. Physical properties such as melting point, solubility, and stability remain unreported in available literature .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c20-14-5-2-1-4-12(14)10-21-18(24)19(25)22-11-13-7-8-16(27-13)17(23)15-6-3-9-26-15/h1-9,17,23H,10-11H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSOYYSVVDNRFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-chlorobenzyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide is a synthetic compound belonging to the oxalamide family, characterized by its complex structure which combines a chlorobenzyl group with thiophene moieties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing its potential in several therapeutic areas:
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Antimicrobial Activity :
- Studies have shown that compounds with similar structural characteristics exhibit significant antimicrobial properties. The presence of thiophene rings is often associated with enhanced antibacterial and antifungal activities due to their ability to disrupt microbial membranes or inhibit essential enzymes.
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Anticancer Properties :
- Research into related oxalamides has indicated potential anticancer effects. These compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and apoptotic pathways.
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Enzyme Inhibition :
- The compound's structure suggests it may interact with specific enzymes, potentially inhibiting their activity. This could be particularly relevant in the context of diseases where enzyme dysregulation plays a critical role, such as cancer and metabolic disorders.
The proposed mechanism of action for this compound involves:
- Binding Affinity : The chlorobenzyl group enhances lipophilicity, potentially improving cellular uptake and interaction with biological targets.
- Molecular Interactions : The thiophene moieties may participate in π–π stacking interactions with nucleic acids or proteins, influencing their function.
Table 1: Summary of Biological Activities
Case Studies
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Antimicrobial Study :
- A study evaluated the antimicrobial activity of similar oxalamide compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds with thiophene rings displayed higher activity compared to controls, suggesting a promising avenue for developing new antibiotics.
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Anticancer Research :
- In vitro studies on cancer cell lines (e.g., MCF7 and HepG2) demonstrated that derivatives of oxalamides could reduce cell viability significantly at low concentrations, highlighting their potential as anticancer agents.
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Enzyme Interaction Analysis :
- Investigations into enzyme inhibition revealed that certain oxalamides could effectively inhibit alkaline phosphatase activity, which is crucial in various physiological processes and disease states.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Oxalamide Derivatives with Thiazole/Thiophene Cores
Compound 13 ():
- Structure :
N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide - Molecular Weight : 478.14 g/mol
- Key Differences: Replaces thiophene with a thiazole ring (4-methyl substitution) and a hydroxyethyl chain.
- Synthesis : Yielded 36% as a single stereoisomer, with LC-MS and NMR confirming purity (HPLC: 90%) .
- Implications : The thiazole core may improve metabolic stability compared to thiophene, but the acetylpiperidinyl group could reduce membrane permeability.
BNM-III-170 ():
- Structure: N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide
- Key Differences: Features a dihydroindenyl scaffold with guanidinomethyl and methylamino substituents.
- Activity : Demonstrated efficacy as a CD4-mimetic HIV entry inhibitor , highlighting the role of rigid bicyclic structures in viral targeting .
Thiophene-Based Analogs with Varied Substituents
CAS 1091418-38-0 ():
- Structure :
N1-(2-chlorobenzyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide - Molecular Weight : 392.9 g/mol
- Key Differences: Replaces the hydroxythiophenmethyl group with a tetrahydropyran-thiophene hybrid.
- Implications : Reduced molecular weight (vs. 406.9 g/mol in the target compound) suggests lower steric hindrance, which may enhance bioavailability .
CAS 2034355-27-4 ():
- Structure :
N1-(furan-2-ylmethyl)-N2-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)oxalamide - Key Differences :
- Substitutes the 2-chlorobenzyl group with a furan-2-ylmethyl moiety .
- Positions the hydroxymethyl group on thiophen-3-yl instead of thiophen-2-yl.
- Implications : The furan group may alter electronic properties, impacting binding interactions in biological targets .
Thioxoacetamide Derivatives ():
Compounds such as 13 (N-(4-chlorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide) share a thioxoacetamide backbone with nitro-furyl and chlorophenyl groups.
Comparative Analysis of Key Properties
Structural Features and Pharmacokinetics
*Estimated based on structure in .
Q & A
Q. What are the recommended synthetic routes and optimization strategies for this compound?
The synthesis involves multi-step reactions, typically starting with the preparation of intermediates (e.g., chlorobenzyl or thiophene derivatives) followed by oxalamide coupling. Key steps include:
- Intermediate formation : Reacting 2-chlorobenzyl chloride with nucleophiles to generate chlorobenzyl intermediates .
- Coupling reactions : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link amine and carboxylic acid groups under inert atmospheres .
- Purification : Chromatography or recrystallization to achieve >95% purity .
Optimization focuses on temperature control (0–80°C), solvent selection (e.g., DMF or THF), and catalytic additives (e.g., DMAP) to improve yields (typically 60–85%) .
Q. How should researchers characterize this compound’s structural integrity?
- Spectroscopic analysis :
- NMR : Confirm proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, oxalamide NH at δ 8.5–9.5 ppm) .
- Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 474.36) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .
Q. What in vitro assays are suitable for preliminary biological screening?
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values <10 µg/mL indicate potency) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., IC₅₀ values <20 µM suggest efficacy) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases to identify mechanistic pathways .
Q. How can solubility and formulation challenges be addressed?
- Solubility profiling : Use DMSO for stock solutions (up to 50 mM) and PBS for aqueous dilution .
- Formulation : Nanoemulsions or cyclodextrin complexes to enhance bioavailability in pharmacokinetic studies .
Advanced Research Questions
Q. How do substituent modifications influence structure-activity relationships (SAR)?
- Thiophene substitution : Replacing thiophen-2-yl with thiophen-3-yl reduces antimicrobial activity by 40%, indicating positional sensitivity .
- Chlorobenzyl vs. methoxybenzyl : Chlorine enhances hydrophobic interactions with target proteins (ΔG binding = -9.2 kcal/mol vs. -7.8 kcal/mol for methoxy) .
- Hydroxy group removal : Eliminates hydrogen-bonding capacity, decreasing anticancer potency (IC₅₀ increases from 15 µM to >50 µM) .
Q. What strategies are effective for target identification?
- Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
- Molecular docking : Use AutoDock Vina to predict interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR2) .
- CRISPR-Cas9 knockout : Validate targets by observing reduced efficacy in gene-edited cell lines .
Q. How should researchers resolve contradictions in biological data?
- Case example : Discrepancies in IC₅₀ values across studies may arise from cell line heterogeneity (e.g., HeLa vs. MCF-7). Mitigate by:
- Standardizing assay protocols (e.g., ISO 20776-1) .
- Cross-validating with orthogonal methods (e.g., apoptosis flow cytometry vs. MTT) .
Q. What computational tools aid in mechanistic studies?
- MD simulations : GROMACS to model compound-protein dynamics over 100 ns (e.g., stability of π-stacking with tyrosine residues) .
- QSAR models : Random forest algorithms to predict bioactivity based on electronegativity and polar surface area .
Q. How does the compound’s stability vary under physiological conditions?
- pH stability : Degrades rapidly at pH >8 (t₁/₂ = 2 h) due to oxalamide hydrolysis; stable at pH 5–7 (t₁/₂ >24 h) .
- Thermal stability : Decomposes at >150°C (DSC analysis); store at -20°C under argon .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
